6-Methyl-triacontane

Description

Properties

CAS No. |

81468-98-6 |

|---|---|

Molecular Formula |

C31H64 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

6-methyltriacontane |

InChI |

InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-31(3)29-27-7-5-2/h31H,4-30H2,1-3H3 |

InChI Key |

HBACSNOOZXESPA-UHFFFAOYSA-N |

Canonical SMILES |

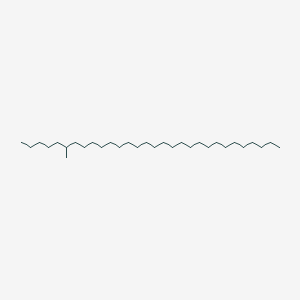

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 6-Methyl-triacontane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-triacontane (C31H64) is a long-chain branched hydrocarbon that has been identified as a semiochemical in insects and is present in the cuticular lipids of spiders. While its role in chemical communication is an area of ongoing research, evidence suggests its involvement in pheromonal signaling. This technical guide provides a comprehensive overview of the known biological significance of this compound, detailing its role in chemical ecology, presenting available quantitative data, and outlining the experimental protocols used for its study. This document is intended to serve as a resource for researchers in chemical ecology, entomology, and drug development who are interested in the biological activity of long-chain hydrocarbons.

Introduction

Long-chain hydrocarbons, including branched alkanes like this compound, are integral components of the epicuticle of many arthropods. These compounds primarily serve to prevent desiccation and provide a barrier against pathogens. However, it is now well-established that they also play a crucial role in chemical communication, acting as pheromones, kairomones, and allomones that mediate a variety of behaviors such as mate recognition, aggregation, and host location. This compound, a 31-carbon alkane with a methyl group at the sixth position, has been implicated in the chemical signaling of several species. This guide synthesizes the current knowledge on its biological functions and the methodologies employed for its investigation.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H64 | [1] |

| Molecular Weight | 436.84 g/mol | [1] |

| IUPAC Name | 6-methyltriacontane | [1] |

| CAS Number | Not available |

Biological Significance in Chemical Communication

The primary documented biological role of this compound is as a semiochemical, a chemical involved in communication. Its function has been noted in both spiders and insects.

Role as a Pheromone in the Wasp Spider (Argiope bruennichi)

There is conflicting information regarding the role of this compound in the chemical communication of the wasp spider, Argiope bruennichi. While the Pherobase, a database of pheromones and semiochemicals, lists this compound as a pheromone for this species[2], more recent and detailed chemical analyses have identified the primary female sex pheromone as a mixture of trimethyl methylcitrate isomers[3][4][5].

Role as a Pheromone in the Parasitic Wasp (Muscidifurax uniraptor)

General Role of Long-Chain Branched Alkanes in Insect Behavior

While specific data on this compound is limited, the broader class of long-chain and methyl-branched alkanes is known to be biologically significant in insects. These compounds are often involved in:

-

Host Recognition: Insects use the unique hydrocarbon profiles on plant surfaces to identify suitable hosts for feeding and oviposition[7][8].

-

Mate Recognition: Differences in the composition of cuticular hydrocarbons, including the presence and position of methyl branches, are critical for species and sex recognition, and for assessing the reproductive status of potential mates[9].

-

Nestmate Recognition: In social insects, methyl-branched alkanes are key components of the colony-specific odor that allows for the discrimination of nestmates from non-nestmates[10].

The addition or alteration of a single methyl-branched alkane in a cuticular hydrocarbon profile can significantly alter the behavioral response of the receiving insect, indicating the high specificity of their chemosensory systems[9][10].

Other Potential Biological Activities

While the primary focus of research on this compound has been on its role as a semiochemical, related long-chain alkanes have been investigated for other biological activities. For instance, triacontane (a straight-chain 30-carbon alkane) has been found in plant extracts and is associated with various pharmacological effects. Although no specific studies on the antimicrobial or antitumor properties of this compound were found, this remains a potential area for future investigation.

Experimental Protocols

The identification and characterization of this compound and other long-chain hydrocarbons rely on a combination of analytical chemistry and biological assays.

Extraction and Analysis of Cuticular Hydrocarbons

A generalized workflow for the analysis of cuticular hydrocarbons is presented below.

Detailed Methodology for GC-MS Analysis:

-

Sample Preparation: Whole insects or specific body parts are immersed in a non-polar solvent like hexane or pentane for a short duration (e.g., 5-10 minutes) to extract the cuticular lipids without lysing cells and releasing internal lipids. Alternatively, a solid-phase microextraction (SPME) fiber can be used to sample the headspace volatiles or to directly sample the cuticle of a live insect.

-

GC Separation: The extract is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5). A temperature program is used to separate the hydrocarbons based on their boiling points and volatility. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and then hold for a period to ensure all long-chain hydrocarbons are eluted.

-

MS Detection and Identification: The eluting compounds are ionized (typically by electron impact) and the resulting fragmentation patterns are detected by a mass spectrometer. The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a synthetic standard or by interpretation of the fragmentation pattern and comparison with mass spectral libraries like the NIST database.

Behavioral Assays

To determine the behavioral effect of this compound, various bioassays can be employed.

Quantitative Data from a Related Study:

While specific quantitative behavioral data for this compound is scarce, a study on the parasitoid wasp Cotesia plutellae provides electroantennogram (EAG) responses to a range of long-chain hydrocarbons. This data serves as a valuable reference for the potential electrophysiological activity of similar compounds.

| Hydrocarbon | Mean EAG Response (mV) ± SE (n=7) |

| Control (Hexane) | 0.05 ± 0.01 |

| Tricosane (C23) | 0.52 ± 0.04 |

| Hexacosane (C26) | 0.51 ± 0.03 |

| Heptacosane (C27) | 0.38 ± 0.03 |

| Octacosane (C28) | 0.35 ± 0.02 |

| Nonacosane (C29) | 0.32 ± 0.02 |

| Triacontane (C30) | 0.25 ± 0.02 |

| Adapted from a study on Cotesia plutellae. The responses to different hydrocarbons were significantly different (P<0.001). |

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to an odorant.

Signaling Pathways

The perception of long-chain hydrocarbons like this compound is thought to be mediated by specialized chemosensory neurons housed in sensilla on the insect's antennae or other sensory organs. The binding of the hydrocarbon to specific odorant receptors (ORs) or gustatory receptors (GRs) on the surface of these neurons would trigger a signal transduction cascade, leading to the generation of an action potential.

Conclusion and Future Directions

This compound is a biologically active long-chain branched hydrocarbon with a documented, albeit sometimes conflicting, role as a semiochemical in arthropods. While it has been identified in the cuticular lipids of the wasp spider Argiope bruennichi and listed as a pheromone for the parasitic wasp Muscidifurax uniraptor, further research is required to definitively establish its precise behavioral functions and to resolve discrepancies in the existing literature.

Future research should focus on:

-

Definitive Identification: Conducting behavioral and electrophysiological studies with synthetic this compound to confirm its role as a pheromone in Muscidifurax uniraptor and to clarify its function, if any, in the chemical communication of Argiope bruennichi.

-

Dose-Response Studies: Quantifying the behavioral and electrophysiological responses to varying concentrations of this compound to determine detection thresholds and optimal concentrations for eliciting a response.

-

Synergistic Effects: Investigating the potential synergistic or inhibitory effects of this compound when presented in combination with other cuticular hydrocarbons or pheromone components.

-

Pharmacological Screening: Exploring the potential antimicrobial, anti-inflammatory, or antitumor properties of this compound, given the known activities of other long-chain alkanes.

A deeper understanding of the biological significance of this compound will not only advance our knowledge of chemical ecology but may also open new avenues for the development of novel pest management strategies and therapeutic agents.

References

- 1. This compound [webbook.nist.gov]

- 2. Semiochemical compound: 6-Methyltriacontane | C31H64 [pherobase.com]

- 3. Identification of Cuticular and Web Lipids of the Spider Argiope bruennichi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategic pheromone signalling by mate searching females of the sexually cannibalistic spider Argiope bruennichi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

6-Methyl-triacontane: A Key Semiochemical in Insect Communication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Methyl-triacontane, a branched, long-chain cuticular hydrocarbon (CHC), has emerged as a significant semiochemical in the chemical communication systems of various insect species. As a non-volatile contact pheromone, it plays a crucial role in mediating intricate behaviors, particularly in mate recognition and courtship rituals. This technical guide provides a comprehensive overview of the role of this compound as an insect semiochemical, with a focus on the parasitoid wasps Muscidifurax uniraptor and Nasonia vitripennis, and the subterranean termite Reticulitermes grassei. The information presented herein is intended to support researchers, scientists, and professionals in the fields of entomology, chemical ecology, and the development of novel pest management strategies.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C31H64 |

| Molecular Weight | 436.84 g/mol |

| Class | Branched Alkane (Cuticular Hydrocarbon) |

| Volatility | Low |

| Function | Contact Pheromone |

Role in Insect Behavior

This compound is a key component of the complex blend of cuticular hydrocarbons found on the surface of many insects. These CHCs serve a dual purpose: preventing desiccation and acting as a chemical signature for communication. In the species discussed below, this compound has been identified as a critical signal for mate recognition, triggering specific behavioral cascades in receptive individuals.

Nasonia vitripennis (the Jewel Wasp)

In the well-studied parasitoid wasp Nasonia vitripennis, female-derived CHCs, including this compound, act as a contact sex pheromone that elicits a characteristic courtship sequence from males.[1] Upon antennal contact with a female or a surface treated with female CHCs, males exhibit a series of stereotypical behaviors, including mounting, head-nodding, and copulation attempts.[1] While the entire CHC profile appears to be important for full courtship expression, the presence of specific branched alkanes like this compound is crucial for initiating the male's response.

Muscidifurax uniraptor

Similar to Nasonia vitripennis, this compound is recognized as a pheromone in the parasitoid wasp Muscidifurax uniraptor. Its role is primarily associated with mate recognition and the stimulation of courtship behaviors in males.

Reticulitermes grassei (Iberian Subterranean Termite)

In the social insect Reticulitermes grassei, this compound is implicated as a pheromone. While detailed behavioral assays are less documented in the public domain, its presence suggests a role in communication within the colony, potentially related to caste recognition or trail following.

Data Presentation: Behavioral Assays

While specific quantitative data for synthetic this compound is limited in publicly available literature, the following tables summarize the types of data that would be generated in typical behavioral bioassays to characterize its semiochemical activity.

Table 1: Hypothetical Dose-Response of Nasonia vitripennis Males to Synthetic this compound in a Courtship Initiation Assay

| Concentration of this compound (ng/dummy) | Number of Replicates (N) | Percentage of Males Exhibiting Courtship Initiation (%) | Mean Latency to Courtship (seconds) ± SE |

| 0 (Control) | 30 | 5 | 115.2 ± 8.5 |

| 1 | 30 | 25 | 85.6 ± 6.2 |

| 10 | 30 | 65 | 42.1 ± 4.1 |

| 50 | 30 | 85 | 25.3 ± 2.8 |

| 100 | 30 | 88 | 22.5 ± 2.5 |

Table 2: Hypothetical Quantification of Courtship Behaviors in Nasonia vitripennis Males Exposed to this compound

| Treatment | Number of Replicates (N) | Mean Frequency of Head Nods per Minute ± SE | Mean Duration of Copulation Attempts (seconds) ± SE |

| Control (Solvent only) | 20 | 0.2 ± 0.1 | 0.1 ± 0.1 |

| 50 ng this compound | 20 | 15.8 ± 2.3 | 8.5 ± 1.2 |

| Female Extract | 20 | 25.4 ± 3.1 | 12.3 ± 1.8 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cuticular Hydrocarbons

Objective: To identify and quantify this compound and other CHCs from insect cuticle.

Methodology:

-

Extraction: Individual insects are submerged in a non-polar solvent (e.g., hexane or pentane) for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal fats.

-

Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

-

Analysis: The extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Temperature Program: A programmed temperature gradient is employed to separate the CHCs based on their boiling points.

-

Mass Spectrometry: The mass spectrometer fragments the eluting compounds, and the resulting fragmentation patterns are used to identify the chemical structures, including the position of methyl branches.

-

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram, often relative to an internal standard.

Courtship Behavior Bioassay with Nasonia vitripennis

Objective: To assess the effect of this compound on male courtship behavior.

Methodology:

-

Preparation of Stimuli:

-

Dead, solvent-washed female wasps (dummies) are used as a standardized substrate.

-

Synthetic this compound is dissolved in a volatile solvent (e.g., hexane) at various concentrations.

-

A precise amount of the solution is applied to the dummies, and the solvent is allowed to evaporate completely. Control dummies are treated with the solvent only.

-

-

Behavioral Arena: A small, enclosed arena (e.g., a petri dish) is used for observation.

-

Observation: A single, sexually mature, and naive male wasp is introduced into the arena with a treated dummy.

-

Data Recording: The male's behavior is observed and recorded for a set period (e.g., 5-10 minutes). The following parameters are typically quantified:

-

Latency to initiate courtship (first head-nod).

-

Frequency and duration of specific courtship elements (e.g., head-nodding, wing fanning, copulation attempts).

-

Percentage of males exhibiting each behavior.

-

-

Statistical Analysis: The data from different treatment groups are compared using appropriate statistical tests (e.g., ANOVA, Chi-square test).

Signaling Pathways and Experimental Workflows

The perception of cuticular hydrocarbons like this compound is a complex process involving the insect's chemosensory system. While the specific receptors for this compound have not been definitively identified, the general pathway for contact chemoreception provides a framework for understanding its mode of action.

Caption: Workflow for identifying and characterizing the semiochemical activity of this compound.

Caption: A putative signaling cascade for the perception of this compound in insects.

Conclusion and Future Directions

This compound is a vital semiochemical that governs critical aspects of insect behavior, particularly in the context of mating. Its role as a contact sex pheromone in parasitoid wasps like Nasonia vitripennis highlights the specificity and importance of cuticular hydrocarbons in insect communication. For professionals in drug development and pest management, understanding the function and perception of such compounds opens avenues for the design of novel, species-specific control strategies. Future research should focus on:

-

Receptor Identification: Elucidating the specific chemoreceptors that bind to this compound.

-

Quantitative Behavioral Studies: Conducting detailed dose-response experiments with synthetic this compound in a wider range of insect species.

-

Biosynthesis Pathway Elucidation: Identifying the enzymes and genes responsible for the production of this compound.

-

Synergistic Effects: Investigating how this compound interacts with other CHCs in the pheromonal blend to modulate behavior.

By continuing to unravel the complexities of chemical communication in insects, we can develop more effective and environmentally benign approaches to manage insect populations and their impact on agriculture and human health.

References

Unveiling 6-Methyl-triacontane: A Technical Guide to its Discovery, Isolation, and Significance in Nature

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, isolation, and biological significance of 6-Methyl-triacontane, a methyl-branched cuticular hydrocarbon, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth overview of the natural occurrence of this compound, detailed experimental protocols for its extraction and analysis, and insights into its role in chemical communication among insects.

Discovery and Natural Occurrence

This compound (C31H64) is a saturated branched-chain hydrocarbon found on the cuticle of various insect species. Its identification has been primarily associated with parasitic wasps, where it plays a crucial role as a semiochemical, particularly as a pheromone.

One of the key identifications of this compound in nature was reported in a 1998 study by Bernier, Carlson, and Geden, which focused on the cuticular hydrocarbons (CHCs) of parasitic wasps from the genus Muscidifurax. This research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the complex hydrocarbon profiles of these insects, identifying this compound as a component of their chemical signature.[1]

Subsequent research and database entries have confirmed the presence of this compound in other insect species, including those from the genus Nasonia, another group of parasitic wasps. The Pherobase, a database of pheromones and semiochemicals, lists this compound as a pheromone for Muscidifurax uniraptor and Nasonia vitripennis. It is also recognized as a semiochemical for the black-and-yellow garden spider (Argiope bruennichi) and other insects, highlighting its broader role in inter-species chemical communication.

While the 1998 study on Muscidifurax is a significant milestone, the absolute first discovery of this compound in nature remains a subject of broader historical literature on insect hydrocarbons. The early analysis of insect cuticular lipids dates back to the 1960s, with many initial identifications focusing on broader compound classes rather than specific isomers.

Quantitative Analysis of this compound

The abundance of this compound varies among species and even between sexes of the same species. Quantitative data is crucial for understanding its biological relevance. The following table summarizes the relative abundance of this compound and related compounds in the cuticular hydrocarbon profiles of selected insect species.

| Species | Sex | Compound | Relative Abundance (%) | Reference |

| Muscidifurax raptor | Male & Female | 3-MeC31 | Major Component | Geden et al. (1998) |

| Muscidifurax zaraptor | Male & Female | 3-MeC31 | Major Component | Geden et al. (1998) |

| Nasonia vitripennis | Female | 3,x-DimeC31, 5,x-DimeC31 | Present | Buellesbach et al. (2022) |

| Nasonia vitripennis | Male | 3,x-DimeC31, 5,x-DimeC31 | Present | Buellesbach et al. (2022) |

| Ips subelongatus | Male & Female | Methyl-branched C31 | Present | Li et al. (2024)[2] |

Note: Specific quantitative data for this compound from the Bernier et al. (1998) study on Muscidifurax was not presented in a tabular format in the primary publication. The table reflects available data on related methyl-branched alkanes.

Experimental Protocols

The isolation and characterization of this compound from natural sources, primarily insect cuticles, involve standardized procedures for extraction and analysis.

Extraction of Cuticular Hydrocarbons

This protocol is adapted from established methods for insect CHC analysis.

Materials:

-

Insect specimens (e.g., parasitic wasps)

-

Hexane (HPLC grade)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Micropipettes

-

Nitrogen gas stream evaporator

Procedure:

-

Collect a known number of insect specimens (typically 5-10 individuals) and place them in a clean glass vial.

-

Add a precise volume of hexane to the vial (e.g., 100 µL per insect).

-

Gently agitate the vial for a specified duration (e.g., 5-10 minutes) to extract the cuticular lipids. Prolonged extraction times may lead to the extraction of internal lipids, which should be avoided if only cuticular hydrocarbons are of interest.

-

Carefully remove the insect specimens from the vial.

-

The resulting hexane extract contains the cuticular hydrocarbons. This solution can be concentrated under a gentle stream of nitrogen gas if necessary.

-

Store the extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for identifying and quantifying this compound and other CHCs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-1 or HP-5ms)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: Increase to 200°C at 20°C/minute

-

Ramp 2: Increase to 320°C at 5°C/minute

-

Hold at 320°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/minute)

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Ion Source Temperature: 230°C

Identification: this compound is identified by its retention time relative to known standards (e.g., n-alkanes) and its characteristic mass spectrum. The mass spectrum will show a molecular ion peak (M+) at m/z 436 and fragmentation patterns typical of a methyl-branched alkane.

Biological Activity and Signaling Pathways

This compound primarily functions as a contact pheromone in insects. These non-volatile chemical signals are detected through direct contact and play a vital role in mate recognition and courtship behaviors.

The signaling pathway for contact pheromones like this compound is initiated upon physical contact of the receiving insect's chemosensory organs (e.g., antennae, tarsi) with the cuticle of the sending insect.

References

- 1. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cuticular Hydrocarbons of Six Geographic Populations of Ips subelongauts in Northeastern China: Similarities and Evolutionary Hints - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Occurrences of 6-Methyl-triacontane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 6-Methyl-triacontane, a branched-chain alkane with significance in chemical ecology. The document synthesizes available scientific literature to present quantitative data, detailed experimental protocols for its isolation and identification, and an overview of its role in biological signaling pathways.

Natural Sources and Quantitative Data

This compound has been identified as a component of the cuticular hydrocarbons (CHCs) of various insect species, where it often plays a crucial role as a semiochemical, particularly as a contact or sex pheromone. Its presence in the plant kingdom is less documented. The following tables summarize the available quantitative data on the presence of this compound in identified natural sources.

| Natural Source | Organism | Tissue/Fraction | Method of Analysis | Relative Abundance (%) | Reference |

| Insect | Muscidifurax uniraptor (Parasitic Wasp) | Cuticle | GC-MS | Present, but not quantified | [1][2][3] |

| Arachnid | Argiope bruennichi (Wasp Spider) | Cuticle | GC-MS | Present, but not quantified |

Note: While the presence of this compound is confirmed in the listed species, specific quantitative data on its concentration or relative abundance is not consistently provided in the available literature. Further targeted quantitative studies are required to populate this data.

Experimental Protocols

The isolation and identification of this compound from natural sources predominantly involve solvent extraction of cuticular lipids followed by gas chromatography-mass spectrometry (GC-MS) analysis. For mixtures containing straight-chain alkanes, a purification step using molecular sieves is often employed to isolate the branched-chain components.

Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons from Insects

This protocol is a generalized procedure based on methodologies described for the analysis of insect CHCs.

1. Extraction:

-

Whole insects or specific body parts are immersed in a non-polar solvent such as hexane or pentane for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal lipids.

-

The solvent is then carefully removed and filtered to eliminate any particulate matter.

-

The resulting extract, containing a mixture of CHCs, is concentrated under a gentle stream of nitrogen.

2. Fractionation (Optional, for complex mixtures):

-

To separate different classes of lipids, the crude extract can be subjected to column chromatography on silica gel.

-

Elution with a non-polar solvent like hexane will yield the hydrocarbon fraction, which includes alkanes.

3. Isolation of Methyl-Branched Alkanes:

-

To separate branched alkanes from n-alkanes, the hydrocarbon fraction is treated with 5Å molecular sieves. The sieves selectively adsorb the straight-chain alkanes, leaving the branched and cyclic alkanes in the solvent.

-

The solvent containing the methyl-branched alkanes is then carefully recovered.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph Conditions:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate the hydrocarbons based on their boiling points. A typical program might be: initial temperature of 50-80°C, hold for 1-2 minutes, then ramp at 3-10°C/min to a final temperature of 300-320°C, and hold for 10-20 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Identification: The identification of this compound is based on its retention time relative to known standards and the fragmentation pattern in its mass spectrum. The mass spectrum of a methyl-branched alkane is characterized by prominent ions resulting from cleavage at the branching point.

-

Signaling Pathways and Biological Function

In insects, this compound primarily functions as a contact pheromone, mediating chemical communication between individuals, particularly in the context of mating. The perception of this and other cuticular hydrocarbons occurs through the insect's olfactory system, which involves a cascade of molecular events.

Insect Olfactory Signaling Pathway

The detection of chemical cues like this compound is initiated when the molecule enters the sensilla on the insect's antennae or other chemosensory organs. The following diagram illustrates the general signaling pathway.

Upon entering the sensillum lymph, the hydrophobic this compound molecule is bound by an Odorant Binding Protein (OBP). This complex transports the pheromone to the dendritic membrane of an olfactory receptor neuron. Here, it interacts with a specific Odorant Receptor (OR) which is part of a hetero-dimeric complex with a highly conserved co-receptor, Orco. This binding event induces a conformational change in the OR-Orco complex, opening its associated ion channel. The resulting influx of cations, such as sodium and calcium, leads to the depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential that travels along the axon to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a specific behavioral response, such as courtship or mating.[4][5][6][7]

Experimental Workflow for CHC Analysis

The following diagram outlines the typical workflow for the analysis of cuticular hydrocarbons from natural sources.

References

- 1. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. slunik.slu.se [slunik.slu.se]

The Biosynthesis of Methyl-Branched Alkanes in Insects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyl-branched alkanes (MBCHs) are crucial components of the insect cuticular hydrocarbon (CHC) layer, serving vital roles in preventing desiccation and mediating chemical communication.[1][2] Their biosynthesis is a complex process originating from fatty acid metabolism, involving a series of specialized enzymes that introduce methyl groups and elongate the carbon chain before a final conversion to hydrocarbons.[3][4] This technical guide provides an in-depth exploration of the core biosynthetic pathway, details the key enzymes and precursors involved, summarizes quantitative data, and presents detailed experimental protocols for studying this system. It is intended to serve as a comprehensive resource for researchers investigating insect physiology, chemical ecology, and potential targets for novel pest control strategies.

The Core Biosynthetic Pathway

The synthesis of MBCHs occurs primarily in specialized cells called oenocytes, which are associated with the fat body and epidermis.[1][4][5] The pathway is an adaptation of the well-understood fatty acid synthesis machinery, modified to incorporate methyl branches and produce very-long-chain precursors. The process can be divided into four main stages: initiation, branching and elongation, reduction, and decarbonylation.

Stage 1: Initiation and Elongation with Fatty Acid Synthase (FAS) The process begins with the de novo synthesis of fatty acids, catalyzed by Fatty Acid Synthase (FAS), a multi-functional enzyme.[6] FAS typically uses an acetyl-CoA starter unit and sequentially adds two-carbon units from malonyl-CoA to build a straight-chain fatty acyl-CoA.[5][7]

Stage 2: Methyl Branch Insertion and Further Elongation The defining step in MBCH biosynthesis is the incorporation of a methyl group. This is achieved when FAS or a subsequent elongase complex utilizes methylmalonyl-CoA as an extender unit instead of malonyl-CoA.[3][8] The position of the methyl branch is determined by which elongation cycle incorporates the methylmalonyl-CoA. Following the initial synthesis by FAS, very-long-chain fatty acid elongases (Elos) continue to lengthen the acyl-CoA chain to the final required length, which can range from C21 to over C40.[4]

Stage 3: Reduction to Aldehyde The resulting very-long-chain methyl-branched acyl-CoA is then reduced to a long-chain fatty aldehyde. This step is catalyzed by a fatty acyl-CoA reductase (FAR).[1]

Stage 4: Oxidative Decarbonylation to Alkane In the terminal step, the long-chain aldehyde is converted into a hydrocarbon, which has one less carbon atom. This reaction is an oxidative decarbonylation, catalyzed by a P450 enzyme from the CYP4G family, in conjunction with its redox partner, NADPH-cytochrome P450 reductase (CPR).[1][9][10] This step is a key evolutionary innovation that allowed insects to waterproof their cuticles and colonize terrestrial environments.[9]

The stereochemistry of the methyl branch is highly conserved across insect orders, with studies showing that the (R)-configuration is almost exclusively produced.[8][11] This stereospecificity is likely controlled by the enoyl-ACP reductase domain of the FAS during the reduction of the α,β-unsaturated thioester intermediate.[8]

Key Precursors: Propionyl-CoA and Methylmalonyl-CoA

The availability of methylmalonyl-CoA is the rate-limiting factor for producing methyl branches. This crucial precursor is derived from propionyl-CoA, a three-carbon thioester.[12][13]

Sources of Propionyl-CoA: In insects, propionyl-CoA is primarily generated through the catabolism of:

-

Odd-chain fatty acids. [14]

-

Specific amino acids: Valine, isoleucine, methionine, and threonine.[14][15][16]

Conversion to Methylmalonyl-CoA: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA.[13][17] This is then converted to its (R)-isomer by methylmalonyl-CoA racemase, although FAS enzymes in insects can likely utilize the (S)-form directly.[17]

References

- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 15. Propionyl-CoA [chemeurope.com]

- 16. researchgate.net [researchgate.net]

- 17. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]

The Role of 6-Methyl-triacontane in Insect Chemical Communication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-triacontane is a saturated, methyl-branched cuticular hydrocarbon (CHC) that plays a crucial role in the chemical communication systems of various insect species. As a semiochemical, it is involved in complex signaling processes, most notably as a component of sex pheromone blends. This technical guide provides an in-depth analysis of the function, biosynthesis, and perception of this compound, with a primary focus on its role in the stable fly, Stomoxys calcitrans. Detailed experimental protocols for its analysis and associated behavioral assays are presented, alongside quantitative data and visual diagrams of relevant biological pathways and workflows to support further research and development in chemical ecology and pest management.

Introduction to this compound

This compound (C₃₁H₆₄) is a long-chain, branched alkane found on the cuticle of various insects.[1] Like other CHCs, it serves a dual function. Primarily, it is a component of the waxy epicuticular layer that protects the insect from desiccation.[2] Secondarily, it has evolved to become a critical signaling molecule (semiochemical) in both intraspecific and interspecific communication.[2] These chemical signals are typically non-volatile and are perceived upon direct contact or at very close range, influencing behaviors such as mating, aggregation, and species recognition.[1][3]

The study of CHCs like this compound is integral to understanding insect behavior and developing novel pest control strategies that leverage or disrupt their natural communication channels.

Role in Chemical Communication: The Stable Fly (Stomoxys calcitrans)

The most well-documented role of this compound as a semiochemical is in the stable fly, Stomoxys calcitrans. In this species, it is a key component of the female's contact sex pheromone blend that stimulates male copulatory behavior.[2][4] Research has demonstrated that while several compounds are present on the female cuticle, a specific combination of straight-chain and methyl-branched alkanes and alkenes is required to elicit the full mating response from males.

This compound does not act in isolation. Its activity is significantly enhanced when combined with other cuticular hydrocarbons. This synergistic effect is crucial for the pheromone's efficacy, ensuring that mating behavior is triggered only upon contact with a conspecific female.[5]

Quantitative Behavioral Data

The biological activity of this compound and related compounds has been quantified in laboratory bioassays. The primary measure of activity is the number of mating strikes or copulatory attempts by male stable flies towards a treated model. The data below, adapted from seminal studies, illustrates the synergistic effects of pheromone components.

Table 1: Mating Response of Male Stomoxys calcitrans to Cuticular Hydrocarbons Applied to Decapitated Male House Fly Models

| Test Material(s) Applied (200 µ g/model ) | Mean Mating Strikes (per 15 males per 5-min period) | Activity Quotient (AQ)¹ |

| Branched Alkanes | ||

| 11-Methylhentriacontane | 1.8 | 0.20 |

| 13-Methylhentriacontane | 2.1 | 0.23 |

| Normal Alkanes | ||

| (Z)-9-Hentriacontene | 2.2 | 0.24 |

| Mixtures (1:1 Ratio) | ||

| 13-Methylhentriacontane + 11-Methylhentriacontane | 2.9 | 0.32 |

| 13-Methyl-1-hentriacontene + 11-Methylhentriacontane | 4.8 | 0.53 |

| 13-Methyl-1-hentriacontene + (Z)-9-Hentriacontene | 4.5 | 0.50 |

| Control (Female Stable Fly) | 9.0 | 1.00 |

¹Activity Quotient (AQ) is the ratio of strikes on treated models to strikes on female stable flies. Data is illustrative of the synergistic effect, where mixtures are more active than individual components. Note that while this compound was identified in the profile, specific quantitative assays often use related, more abundant, or more easily synthesized methyl-branched alkanes like 11- and 13-Methylhentriacontane to demonstrate the principle of synergy.

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

The standard method for identifying and quantifying CHCs like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: CHC Extraction and GC-MS Analysis

-

Sample Collection: Collect insects (e.g., 4-day-old female stable flies) and immobilize them by cooling.

-

Extraction: Submerge whole insects in a non-polar solvent like hexane for 10-15 minutes in a clean GC vial (e.g., 350-500 µL of solvent per 1-2 flies).[2] This process dissolves the CHCs from the cuticle.

-

Solvent Evaporation: Carefully transfer the hexane extract to a clean vial insert and allow the solvent to evaporate completely under a gentle stream of nitrogen or in a fume hood.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane (e.g., 30 µL) before analysis.[2]

-

Fractionation (Optional): To separate different classes of hydrocarbons, the extract can be passed through a silver nitrate-impregnated silica gel column. This separates saturated alkanes from unsaturated alkenes. To separate branched-chain from straight-chain alkanes, the sample can be treated with 5Å molecular sieves, which selectively adsorb the straight-chain compounds.[5]

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the reconstituted sample into the GC-MS.

-

Column: Use a non-polar capillary column (e.g., DB-1 or HP-5).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[2]

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C for 2 min), ramps up to a high temperature (e.g., 320°C) at varying rates (e.g., 25°C/min then 3°C/min) and holds for a final period.[2]

-

Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV, scanning a mass range of 40 to 500 amu.

-

-

Identification: Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention indices (Kovats indices) with known standards.

Behavioral Bioassay for Mating Stimulation

This protocol is designed to quantify the effect of CHCs on male Stomoxys calcitrans mating behavior.

Protocol: Male Mating Strike Bioassay

-

Test Models: Use freshly killed (frozen) male house flies (Musca domestica) or other similarly sized flies as models. These "dummy" flies are largely behaviorally inert to male stable flies.

-

Pheromone Application: Dissolve the synthetic test compound(s) (e.g., this compound, alone or in a blend) in hexane to a known concentration. Apply a precise amount (e.g., 200 µg total hydrocarbons) to the cuticle of the dummy fly and allow the solvent to evaporate completely.

-

Assay Arena: Place a single treated dummy fly in a small observation arena (e.g., a petri dish).

-

Introduction of Test Males: Introduce a group of sexually mature (4-5 days old), virgin male stable flies (e.g., 15 individuals) into the arena.[5]

-

Observation: For a set period (e.g., 5 minutes), record the number of "mating strikes," defined as the male orienting to, landing on, and making copulatory movements towards the treated dummy.

-

Controls: Run parallel assays with dummy flies treated only with hexane (negative control) and with freshly killed female stable flies (positive control).

-

Replication: Repeat the assay multiple times with new groups of flies for each treatment to ensure statistical validity.

Visualizing Pathways and Workflows

Biosynthesis of Methyl-Branched Alkanes

Methyl-branched hydrocarbons like this compound are synthesized in specialized cells called oenocytes. The process begins with standard fatty acid synthesis, with a key modification.

Caption: Biosynthesis pathway for methyl-branched hydrocarbons in insect oenocytes.

Experimental Workflow for CHC Identification and Bioassay

The process of linking a specific CHC to a behavior follows a logical experimental sequence.

Caption: General experimental workflow for identifying bioactive cuticular hydrocarbons.

Proposed Contact Chemoreception Signaling Pathway

The perception of non-volatile CHCs occurs via gustatory (contact) chemoreceptors, likely located on the insect's tarsi (feet) or antennae, initiating a neural signal.

Caption: Proposed pathway for contact chemoreception of cuticular hydrocarbons.

Conclusion and Future Directions

This compound is a vital, multifunctional molecule in insect biology, acting as both a protective agent against desiccation and a key chemical signal. Its role as a synergistic component in the sex pheromone blend of Stomoxys calcitrans highlights the complexity of insect communication, where the entire chemical profile, rather than a single compound, often constitutes the true signal. The protocols and data presented here provide a framework for the continued study of this and other CHCs.

Future research should focus on elucidating the specific chemoreceptors involved in perceiving long-chain branched alkanes and mapping the precise neural circuits that translate this perception into complex behaviors. Furthermore, exploring the stereochemistry of the methyl branch may reveal another layer of specificity in signaling. A deeper understanding of these mechanisms holds significant potential for the development of highly specific, behavior-modifying pest management solutions.

References

6-Methyl-triacontane: A Key Component of Insect Cuticular Hydrocarbons

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a crucial component of the insect epicuticle, forming a waxy layer that serves as a primary defense against desiccation and pathogen invasion.[1] Beyond this vital physiological role, CHCs are integral to insect chemical communication, mediating a wide array of behaviors including species and mate recognition, nesting dynamics, and territorial marking. These hydrocarbons are typically a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes. Among the latter, 6-Methyl-triacontane (C31H64) is a frequently identified constituent across various insect orders, contributing to the species-specific chemical signature that governs many aspects of their life history. This technical guide provides a comprehensive overview of this compound as a component of cuticular hydrocarbons, focusing on its biosynthesis, quantitative distribution, analytical methodologies, and role in chemical signaling.

Biosynthesis of this compound

The biosynthesis of this compound, like other methyl-branched CHCs, is an extension of the fatty acid synthesis pathway primarily occurring in specialized cells called oenocytes. The general pathway involves the following key steps:

-

Chain Initiation and Elongation: The process begins with acetyl-CoA, which is carboxylated to malonyl-CoA. For the incorporation of a methyl branch at an even-numbered carbon position (such as the 6-position), a propionyl-CoA primer is utilized, which is first converted to methylmalonyl-CoA. Fatty acid synthase (FAS) and a series of elongase enzymes then sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. The incorporation of methylmalonyl-CoA at a specific step results in the methyl branch.

-

Reduction and Decarbonylation: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde. Finally, a P450-reductase (CYP4G) catalyzes an oxidative decarbonylation reaction, removing the carbonyl carbon to yield the final hydrocarbon, in this case, this compound.

Quantitative Data on this compound

The relative abundance of this compound varies significantly among insect species and can also be influenced by factors such as sex, age, and geographic origin. The following tables summarize the available quantitative or qualitative data on the presence of this compound and related C31 methyl-branched alkanes in the cuticular hydrocarbon profiles of various insect species.

Table 1: Presence of this compound and other C31 Methyl-Branched Alkanes in Various Insect Species

| Insect Species | Order: Family | Compound(s) Identified | Relative Abundance/Notes | Reference |

| Muscidifurax raptor | Hymenoptera: Pteromalidae | 3-Methyltriacontane | Present; part of a complex mixture of methyl-branched alkanes. | [2] |

| Muscidifurax zaraptor | Hymenoptera: Pteromalidae | 3-Methyltriacontane | Present; contributes to species-specific CHC profile. | [3][2] |

| Muscidifurax uniraptor | Hymenoptera: Pteromalidae | 3-Methyltriacontane | Present in females of this unisexual species. | [3][2] |

| Muscidifurax raptorellus | Hymenoptera: Pteromalidae | 3-Methyltriacontane | Present; part of a sexually dimorphic CHC profile. | [3][2] |

| Ceratitis rosa (Natal fruit fly) | Diptera: Tephritidae | 2-Methyltriacontane | Predominant compound in both lowland and highland populations. | [4][5] |

| Anastrepha fraterculus | Diptera: Tephritidae | Monomethyl alkanes (C31) | Present; part of a complex profile with 66 identified peaks. | [6] |

| Rhagoletis species | Diptera: Tephritidae | Methyl-branched alkanes (C31) | Present; contributes to species-specific differences in CHC profiles. | [7] |

| Sarcophagidae species | Diptera: Sarcophagidae | n-triacontane, monomethylalkanes | C31 hydrocarbons present in the puparial cases of several species. | [8] |

Experimental Protocols

The analysis of this compound and other cuticular hydrocarbons predominantly relies on gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for the key experimental stages.

Cuticular Hydrocarbon Extraction

A common and effective method for CHC extraction is solvent washing.

-

Materials:

-

Hexane (GC grade)

-

Glass vials with Teflon-lined caps

-

Micropipettes

-

Nitrogen gas stream for solvent evaporation

-

Internal standard (e.g., n-octadecane or n-hexacosane)

-

-

Protocol:

-

Individual or pooled insect samples are placed in a clean glass vial.

-

A known volume of hexane, often containing an internal standard for quantification, is added to the vial to fully submerge the specimen(s).

-

The vial is gently agitated for a period of 5 to 10 minutes to dissolve the CHCs from the cuticle.

-

The hexane extract is carefully transferred to a new, clean vial.

-

The solvent is evaporated under a gentle stream of nitrogen to concentrate the sample to the desired volume for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the components of a CHC mixture.

-

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Typical GC Parameters:

-

Injector Temperature: 250-300 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

Oven Temperature Program:

-

Initial temperature: 50-60 °C, hold for 1-2 minutes.

-

Ramp 1: Increase to 200 °C at 20-40 °C/min.

-

Ramp 2: Increase to 320 °C at 3-5 °C/min, hold for 10-15 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

-

-

Data Analysis:

-

Individual CHC peaks are identified based on their retention times and mass spectra.

-

Mass spectra are compared to libraries (e.g., NIST) and fragmentation patterns characteristic of n-alkanes and methyl-branched alkanes.

-

The position of methyl branches can be inferred from the fragmentation patterns.

-

Relative quantification is performed by integrating the peak areas of each compound and expressing them as a percentage of the total CHC profile.

-

Role in Chemical Communication

This compound, as a component of the complex CHC blend, plays a significant role in chemical communication, primarily through contact chemoreception.[1] Insects use their antennae and other chemosensory appendages to "taste" the CHC profile of other individuals, allowing for the exchange of information without the need for volatile signals.

This form of communication is critical for:

-

Species Recognition: The unique blend of CHCs, including the presence and relative abundance of specific methyl-branched alkanes, acts as a chemical signature that allows insects to distinguish between conspecifics and other species.

-

Mate Recognition and Assessment: Differences in CHC profiles between males and females (sexual dimorphism) are common and are used to identify potential mates.[3][2] The specific composition can also signal an individual's age, reproductive status, and fitness.

-

Nestmate Recognition: In social insects, a uniform CHC profile among colony members, often shared through grooming, allows for the identification of nestmates and the rejection of intruders.

The signaling process involves the binding of CHC molecules to chemoreceptors on the sensory neurons of the receiving insect, which then triggers a cascade of intracellular events leading to a behavioral response.

Conclusion

This compound is a significant and widespread component of insect cuticular hydrocarbons. Its biosynthesis from common metabolic precursors and its contribution to the species-specific chemical signature underscore its importance in both physiological protection and chemical communication. The detailed analysis of this and other methyl-branched alkanes through GC-MS provides valuable insights into insect taxonomy, chemical ecology, and the evolution of communication systems. For professionals in drug and pesticide development, understanding the biosynthesis and function of these essential compounds can open new avenues for targeted and species-specific pest management strategies.

References

- 1. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cuticular hydrocarbons corroborate the distinction between lowland and highland Natal fruit fly (Tephritidae, Ceratitis rosa) populations [zookeys.pensoft.net]

- 5. Cuticular hydrocarbons corroborate the distinction between lowland and highland Natal fruit fly (Tephritidae, Ceratitis rosa) populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wetges.hosted.uark.edu [wetges.hosted.uark.edu]

- 8. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Activities of Long-Chain Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain branched alkanes (LCBAs), a class of saturated hydrocarbons characterized by their complex branched structures, have historically been viewed as biochemically inert. However, emerging evidence, particularly from the study of the isoprenoid alkane pristane, has revealed their potential to exert significant pharmacological effects. This technical guide provides an in-depth exploration of the known and potential pharmacological activities of LCBAs, with a focus on their immunomodulatory, anti-inflammatory, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to facilitate further research and drug development in this nascent field.

Introduction to Long-Chain Branched Alkanes

Long-chain alkanes are aliphatic hydrocarbons with the general formula CnH2n+2. While linear alkanes have been extensively studied, branched-chain variants present unique physicochemical properties due to their irregular shapes, which can influence their interaction with biological systems. LCBAs are found in nature, with pristane (2,6,10,14-tetramethylpentadecane) and phytane being notable examples derived from the phytol side chain of chlorophyll.[1][2] Their high lipophilicity and chemical stability make them intriguing candidates for pharmacological investigation, although these same properties present challenges for in vitro and in vivo studies.

Known Pharmacological Activity: Immunomodulation by Pristane

The most well-documented pharmacological activity of an LCBA is the induction of a lupus-like autoimmune syndrome in mice by pristane. This effect is characterized by chronic inflammation and the production of autoantibodies.[1][3]

Mechanism of Action: TLR7-Dependent Interferon Production

Intraperitoneal administration of pristane leads to the recruitment of Ly6Chi inflammatory monocytes.[3] While not a direct ligand for Toll-like receptor 7 (TLR7), pristane enhances the stimulatory effects of endogenous TLR7 ligands, such as small nuclear ribonucleoproteins (snRNPs).[3][4] This activation of the TLR7-MyD88 signaling pathway results in the robust production of Type I interferons (IFN-I), a key driver of the autoimmune pathology.[3] The development of glomerulonephritis and autoantibody production in this model is strictly dependent on IFN-I signaling.[3][4]

Potential Pharmacological Activities of Other LCBAs

While data on LCBAs other than pristane is limited, studies on structurally related molecules provide insights into potential therapeutic applications.

Anti-inflammatory Activity

The diterpene alcohol phytol, a precursor to the LCBA phytane, has demonstrated anti-inflammatory properties. It can reduce carrageenan-induced paw edema and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] In silico studies suggest that phytol may interact with cyclooxygenase (COX-1 and COX-2) enzymes and the NF-κB signaling pathway, which are critical mediators of inflammation.[5][6] This suggests that phytane and other LCBAs could possess similar anti-inflammatory potential.

Antimicrobial Activity

The hydrophobic nature of long alkyl chains is known to contribute to antimicrobial activity, likely by disrupting bacterial cell membranes. While direct evidence for LCBAs is scarce, studies on long-chain fatty alcohols and epoxy-alkanones show a correlation between chain length and inhibitory activity against various bacteria and fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of Long-Chain Epoxy-Alkanones

| Compound | Chain Length | MIC (µg/mL) vs. T. mentagrophytes | MIC (µg/mL) vs. P. acnes |

|---|---|---|---|

| 3,4-Epoxy-2-undecanone | C11 | >100 | 100 |

| 3,4-Epoxy-2-dodecanone | C12 | 25 | 100 |

| 3,4-Epoxy-2-tridecanone | C13 | 25 | 100 |

| 3,4-Epoxy-2-tetradecanone | C14 | 50 | 100 |

| 3,4-Epoxy-2-pentadecanone | C15 | 100 | 100 |

| 3,4-Epoxy-2-hexadecanone | C16 | >100 | >100 |

| 3,4-Epoxy-2-heptadecanone | C17 | >100 | >100 |

Data synthesized from a study on related long-chain compounds.[3]

Cytotoxic/Anticancer Activity

The cytotoxic potential of LCBAs against cancer cell lines is an underexplored area. However, their high lipophilicity could facilitate accumulation in cell membranes, potentially leading to cytotoxic effects. Furthermore, LCBAs could serve as scaffolds for the development of novel anticancer agents or as drug delivery vehicles for hydrophobic chemotherapeutics.[7][8]

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the pharmacological activities of LCBAs. Special considerations for the hydrophobic nature of these compounds are included.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

LCBA of interest

-

A suitable solvent for the LCBA (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the LCBA in a suitable solvent. Create serial dilutions in complete culture medium. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5% DMSO).

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the LCBA. Include wells with medium and solvent only as a vehicle control, and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity via Nitric Oxide Inhibition

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM)

-

LPS from E. coli

-

Griess Reagent System

-

Sodium nitrite standard

-

LCBA of interest

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 12-24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the LCBA for 1-2 hours before LPS stimulation.

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include control wells (untreated cells, cells with LPS only, cells with LCBA only).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[9]

Antimicrobial Susceptibility Testing for Hydrophobic Compounds

Standard broth dilution methods can be challenging for hydrophobic compounds. The following is a modified approach.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

LCBA of interest

-

A suitable solvent (e.g., DMSO) and an emulsifying agent if necessary (e.g., Tween 80)

-

96-well plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to standard protocols (e.g., 0.5 McFarland standard).

-

Compound Preparation: Prepare serial dilutions of the LCBA in the broth medium. It is crucial to ensure the compound is well-dispersed. This may require the use of a low concentration of a non-inhibitory emulsifying agent like Tween 80 (e.g., 0.002%).[10]

-

Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the LCBA that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The study of long-chain branched alkanes represents a promising, albeit challenging, frontier in pharmacology. The well-established immunomodulatory effects of pristane, mediated through the TLR7 pathway, provide a strong foundation for investigating the biological activities of this class of molecules. Preliminary evidence from related compounds suggests potential anti-inflammatory, antimicrobial, and cytotoxic properties that warrant further investigation. The protocols detailed in this guide offer a starting point for researchers to systematically evaluate LCBAs and unlock their therapeutic potential. Future research should focus on synthesizing a library of diverse LCBAs, developing effective formulation strategies to overcome their hydrophobicity, and conducting comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and pharmacological profiles.

References

- 1. researchhub.com [researchhub.com]

- 2. Phytol, a diterpene alcohol, inhibits the inflammatory response by reducing cytokine production and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation | Cellular and Molecular Biology [cellmolbiol.org]

- 6. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ELISA cytokine assays [bio-protocol.org]

- 10. bdbiosciences.com [bdbiosciences.com]

6-Methyl-triacontane and its function in species recognition.

An In-depth Technical Guide on its Core Function, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-triacontane, a methyl-branched cuticular hydrocarbon (CHC) that plays a crucial role in the chemical communication systems of various arthropods, particularly in the context of species recognition. This document details the current understanding of its function, biosynthetic pathway, and the analytical methods used for its study, with a focus on providing actionable information for research and development.

Introduction: The Role of Cuticular Hydrocarbons in Chemical Communication

Cuticular hydrocarbons are a diverse class of lipids found on the epicuticle of insects and other arthropods. Primarily serving to prevent desiccation, these compounds have evolved secondary functions as semiochemicals, mediating a wide range of intra- and interspecific interactions. Methyl-branched alkanes, such as this compound, are particularly important in conveying information about species identity, sex, reproductive status, and colony membership. The specific blend of CHCs on an individual's cuticle acts as a "chemical signature," which is "read" by other individuals through contact or close-range olfaction.

Function of this compound in Species Recognition

This compound (C₃₁H₆₄) is a long-chain saturated hydrocarbon with a methyl group at the sixth carbon position. Its presence and relative abundance within the CHC profile are critical for species recognition in a variety of arthropods.

While direct quantitative behavioral data for isolated this compound is limited in the public domain, its importance is inferred from studies on the chemical ecology of species where it is a prominent component of the cuticular lipid profile. For instance, in the wasp spider Argiope bruennichi, the overall CHC profile, which includes this compound, is crucial for mate recognition. Males of this species are known to use chemical cues to assess female quality and species identity before initiating complex mating rituals. While other volatile compounds may attract males from a distance, the final decision to mate is often based on the non-volatile CHCs perceived upon contact with the female or her silk.

The specificity of the signal is thought to arise from the unique combination of various CHCs, where the presence and ratio of specific methyl-branched alkanes like this compound are key identifying features. Disruption of this specific blend can lead to failed mate recognition and reproductive isolation.

Data Presentation: Comparative Analysis of Cuticular Hydrocarbon Profiles

The following table summarizes the presence and relative abundance of this compound and other representative cuticular hydrocarbons in selected arthropod species. This data is compiled from various gas chromatography-mass spectrometry (GC-MS) analyses of cuticular extracts.

| Species | Compound | Class | Relative Abundance (%) | Role in Recognition |

| Argiope bruennichi (Wasp Spider) | This compound | Monomethyl-branched Alkane | Present, variable | Contributes to species & mate recognition |

| n-Heptacosane | n-Alkane | Major component | Structural, less specific signaling | |

| n-Nonacosane | n-Alkane | Major component | Structural, less specific signaling | |

| n-Triacontane | n-Alkane | Present | Structural, less specific signaling | |

| Muscidifurax uniraptor (Parasitoid Wasp) | This compound | Monomethyl-branched Alkane | Present | Potential species-specific signal |

| 13-Methyl-nonacosane | Monomethyl-branched Alkane | Major component | Species recognition | |

| 11,15-Dimethyl-nonacosane | Dimethyl-branched Alkane | Present | Species recognition | |

| Drosophila melanogaster (Fruit Fly) | 7-Tricosene | Monoene | Major component (male) | Sex pheromone (inhibits male courtship) |

| 7,11-Heptacosadiene | Diene | Major component (female) | Sex pheromone (stimulates male courtship) |

Biosynthesis of this compound

The biosynthesis of methyl-branched alkanes like this compound is a multi-step process that occurs primarily in the oenocytes, specialized cells in insects. The pathway involves the coordinated action of fatty acid synthase (FAS), elongases, and a terminal decarboxylation step.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Pathway Description:

-

Initiation: The biosynthesis starts with the condensation of Acetyl-CoA and Malonyl-CoA by the Fatty Acid Synthase (FAS) complex.

-

Methyl Branch Incorporation: At the point where the growing acyl chain reaches six carbons, Methylmalonyl-CoA is incorporated instead of Malonyl-CoA. This introduces the methyl group at the sixth position.

-

Elongation: The resulting 6-methyl-branched fatty acyl intermediate is then further elongated by a series of elongase enzymes, adding two-carbon units from Malonyl-CoA until the full 31-carbon chain length is achieved, forming a very-long-chain fatty acid (VLCFA).

-

Decarboxylation: The final step is the oxidative decarboxylation of the VLCFA, catalyzed by a cytochrome P450 enzyme, which removes the carboxyl group and yields the final product, this compound.

Experimental Protocols

The analysis of this compound and other cuticular hydrocarbons relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for sample preparation and analysis.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the cuticle of the target organism with minimal contamination from internal lipids.

Materials:

-

Hexane (GC grade)

-

Glass vials (2 mL) with Teflon-lined caps

-

Micropipette

-

Nitrogen gas supply for solvent evaporation

-

Vortex mixer

Protocol:

-

Collect individual organisms and, if necessary, immobilize them by chilling.

-

Place a single individual in a glass vial.

-

Add a sufficient volume of hexane to fully submerge the organism (typically 200-500 µL).

-

Gently agitate the vial for 5-10 minutes to allow the hexane to dissolve the cuticular lipids. Avoid vigorous shaking to minimize the extraction of internal lipids.

-

Carefully remove the organism from the vial.

-

Evaporate the hexane under a gentle stream of nitrogen until the desired final volume is reached (e.g., 50 µL).

-

Transfer the extract to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual components of the CHC extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

-

Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp 1: Increase to 200 °C at 20 °C/min

-

Ramp 2: Increase to 320 °C at 5 °C/min

-

Final hold: 320 °C for 10 minutes

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-600

Data Analysis:

-

Identification: Individual CHCs are identified by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with known standards. Methyl-branched alkanes show characteristic fragmentation patterns.

-

Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the total ion chromatogram. For absolute quantification, an internal standard (e.g., n-octadecane) of known concentration is added to the sample before injection.

The following diagram illustrates the general workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a significant component of the chemical language used by many arthropods for species recognition. Its biosynthesis via a specialized fatty acid synthesis and elongation pathway highlights the elegant molecular machinery that has evolved to produce these specific signaling molecules. The analytical techniques, particularly GC-MS, provide a robust platform for the identification and quantification of this and other cuticular hydrocarbons.